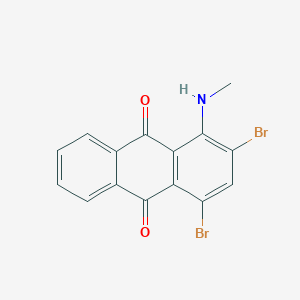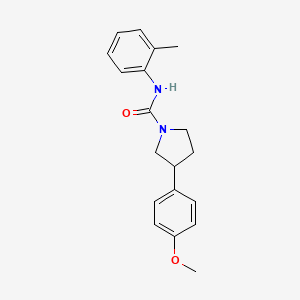
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as MTOP, is a chemical compound that has been widely studied in scientific research. MTOP belongs to the class of pyrrolidine carboxamides and has shown potential in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide increases the levels of endocannabinoids, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce inflammation. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide's effects are thought to be due to its ability to increase endocannabinoid levels, which modulate various physiological processes.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has good oral bioavailability and can easily cross the blood-brain barrier. However, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, including its moderate to high synthesis complexity and cost.
Future Directions
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has shown potential in various research areas, and future studies could focus on its use in the treatment of neurological disorders, drug addiction, and inflammation. Additionally, further research could investigate the potential of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a tool for understanding the role of endocannabinoids in various physiological processes. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide could facilitate its widespread use in scientific research.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that has shown potential in various scientific research areas, particularly in the field of neuroscience. Its ability to inhibit FAAH and increase endocannabinoid levels has led to various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. While 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, its potential as a tool for understanding physiological processes and treating various disorders makes it an exciting area of research for the future.
Synthesis Methods
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with o-toluidine, followed by cyclization with 2-bromo-1-phenyl-1-pentanone. Another method involves the reaction of 4-methoxybenzaldehyde with o-toluidine, followed by cyclization with ethyl 2-bromoacetate. Both methods require multiple steps and have moderate to high yields.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-5-3-4-6-18(14)20-19(22)21-12-11-16(13-21)15-7-9-17(23-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROYMHJXYEHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)
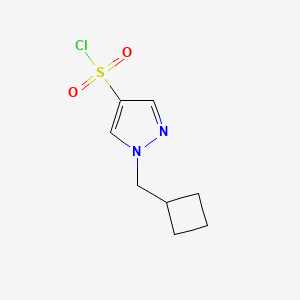
![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)

![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)
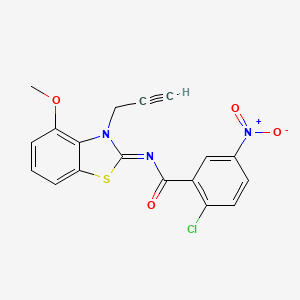

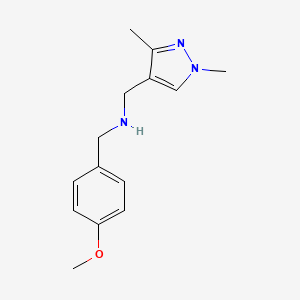
![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)
